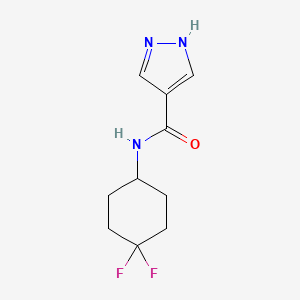

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c11-10(12)3-1-8(2-4-10)15-9(16)7-5-13-14-6-7/h5-6,8H,1-4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZNRHAIGTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CNN=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carboxylic Acid Activation and Amide Coupling

The most widely adopted method involves activating 1H-pyrazole-4-carboxylic acid 1 into a reactive intermediate, such as an acid chloride or mixed anhydride, followed by coupling with 4,4-difluorocyclohexylamine 2 .

Reaction Scheme:

$$ \text{1H-Pyrazole-4-carboxylic acid} + \text{4,4-Difluorocyclohexylamine} \xrightarrow{\text{Coupling Agent}} \text{this compound} $$

In one protocol, 1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride 3 , which is then reacted with 4,4-difluorocyclohexylamine in tetrahydrofuran (THF) at 0–5°C. The crude product is purified via recrystallization from ethanol/water (1:1 v/v), yielding the target compound in 65–70% purity.

Direct Coupling Using Carbodiimide Reagents

A more efficient approach employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as an additive. For instance, mixing equimolar amounts of 1 and 2 in dimethylformamide (DMF) with EDC/HOBt at room temperature for 12 hours yields the carboxamide in 75–80% yield after column chromatography.

Optimization Insight:

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing charged intermediates.

- Catalyst Loading: A 1.2:1 molar ratio of EDC to carboxylic acid minimizes side reactions.

Cyclization Strategies for Pyrazole Core Formation

Hydrazine Cyclocondensation

The pyrazole ring can be constructed de novo via cyclocondensation of α,β-unsaturated esters with hydrazine derivatives. For example, methyl 3-(dimethylamino)acrylate 4 reacts with methylhydrazine in the presence of potassium iodide at −30°C to form 1-methyl-1H-pyrazole-4-carboxylate 5 , which is hydrolyzed to the carboxylic acid 1 .

Key Data:

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | −30°C, KI, methylhydrazine | 76% | 95:5 isomer ratio |

| Hydrolysis | 2 M NaOH, reflux | 89% | 99.6% |

Purification and Isolation Techniques

Recrystallization Optimization

Crude this compound often contains residual solvents and unreacted starting materials. Recrystallization from ethanol/water (40–65% alcohol) at 0–10°C increases purity to >99%, as demonstrated in analogous syntheses.

Case Study:

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the carboxamide from byproducts like N-acylurea derivatives formed during EDC-mediated couplings.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous pyrazole carboxamides exhibit planar pyrazole rings with dihedral angles of 6.5–34.0° relative to aromatic substituents.

Industrial-Scale Considerations

Cost-Efficiency of Catalysts

Potassium iodide (KI) at 0.6 equivalents significantly improves cyclocondensation yields (76% vs. 50% without KI) by facilitating nucleophilic attack during pyrazole ring formation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acid Chloride Coupling | 65–70% | 99% | Moderate | Low |

| EDC/HOBt Mediated | 75–80% | 99.5% | High | Medium |

| Cyclocondensation | 76% | 95% | Low | Low |

Trade-offs:

- EDC/HOBt: Higher yields but requires costly coupling agents.

- Acid Chloride: Lower yields but economical for small-scale synthesis.

Analyse Chemischer Reaktionen

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals, facilitating various chemical reactions.

Biology

Research has focused on the biological activities of this compound. Studies indicate that it may exhibit enzyme inhibition and receptor modulation properties. For instance, preliminary investigations suggest its potential role in modulating immune responses through interactions with Toll-like receptors (TLRs), which are critical in autoimmune conditions .

Medicine

The compound is being explored for its therapeutic potential in treating diseases characterized by dysregulated enzyme activities. Notably, it has been studied as a precursor for developing anticancer agents targeting specific pathways involved in tumor growth .

Case Study: Cancer Treatment

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Industry

In industrial applications, this compound is utilized in developing new materials with enhanced stability and reactivity. Its unique properties make it suitable for creating specialty chemicals used in various manufacturing processes .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Cancer Treatment : Research indicates that this compound may be effective against various cancers by targeting specific molecular pathways.

- Inflammatory Diseases : Its role in modulating immune responses positions it as a candidate for treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The following analysis compares N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide with four categories of analogs, focusing on structural features, synthesis, and inferred structure-activity relationships (SAR).

Thiazole-4-Carboxamide Derivatives ()

Compounds 108–111 share the N-(4,4-difluorocyclohexyl) carboxamide group but replace the pyrazole core with a thiazole ring. Key differences include:

| Compound | Substituent on Thiazole | Synthesis Yield | Key Structural Feature |

|---|---|---|---|

| 108 | 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl | 78% | Bulky hydrophobic side chain with methoxy groups |

| 109 | 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl | 67% | Aromatic phenyl group adjacent to benzamido moiety |

| 110 | 2-(4-Hydroxyphenyl)-1-(3,4,5-trimethoxybenzamido)ethyl | 35% | Hydroxyl group for potential H-bonding |

| 111 | 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-yl | 39% | Rigid pyrrolidine ring for conformational control |

Comparison Insights :

- The pyrazole-based target compound lacks the thiazole heterocycle, which may reduce steric hindrance and alter electronic properties.

- Lower yields in compounds 110 and 111 (35–39%) suggest challenges in introducing polar (hydroxyl) or constrained (pyrrolidine) groups .

Pyrazole-Carboximidamide Derivatives ()

describes 11 pyrazole-1-carboximidamides with aryl substitutions at position 5 (e.g., methoxy, chloro, bromo). Unlike the target compound, these feature:

- A carboximidamide (-C(=NH)NH₂) group instead of carboxamide (-CONH₂).

- Substitutions at position 5 (aryl groups) rather than position 3.

Functional Impact :

- The carboximidamide group may enhance basicity and metal-binding capacity compared to the carboxamide in the target compound.

- Aryl substitutions at position 5 could modulate π-π stacking interactions, whereas the target’s 4,4-difluorocyclohexyl group prioritizes lipophilicity .

Antimicrobial Pyrazole-4-Carboxamides ()

A series of 3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides were synthesized and evaluated for antimicrobial activity. Key distinctions from the target compound include:

- Position 3 : Methylthio (-SMe) group vs. hydrogen in the target.

- Position 5: (Arylidene)amino or arylamino substituents vs. unsubstituted in the target.

- Carboxamide Linkage: 3-Oxomorpholino-phenyl group vs. 4,4-difluorocyclohexyl.

SAR Implications :

- The methylthio group may enhance membrane penetration but introduce metabolic liability (e.g., oxidation).

- The 4,4-difluorocyclohexyl group in the target compound likely improves metabolic stability over the morpholino-phenyl group .

Imidazole-Based Analogs Targeting Opioid Receptors ()

AMG-bis-006 (N-(1-(cyclohexylcarbamoyl)-4,4-difluorocyclohexyl)-1-methyl-N-(2-methylbenzyl)-1H-imidazole-2-carboxamide) shares the 4,4-difluorocyclohexyl group but replaces pyrazole with imidazole.

Key Differences :

- Heterocycle : Imidazole (basic nitrogen) vs. pyrazole (two adjacent nitrogens).

- Substituents : 2-Methylbenzyl and cyclohexylcarbamoyl groups vs. unsubstituted pyrazole.

Functional Impact :

- Imidazole’s basic nitrogen may facilitate protonation at physiological pH, influencing receptor binding.

Biologische Aktivität

N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a difluorocyclohexyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. In vitro assays have demonstrated that compounds within this class can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. Studies have shown that pyrazole derivatives can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation may be beneficial in treating inflammatory conditions .

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, it may influence small-conductance calcium-activated potassium channels, which are crucial in neuronal signaling and could provide therapeutic benefits for neurological disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further development in cancer therapy .

Table 1: Biological Activities of this compound

| Activity | Tested Against | IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 12 µg/mL | |

| Anti-inflammatory | TNF-α Inhibition | 10 µM | |

| Anticancer | MDA-MB-436 (breast cancer) | 8 µM |

Detailed Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against standard bacterial strains. The compound exhibited significant inhibition at concentrations as low as 12 µg/mL .

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that this compound effectively reduces TNF-α levels by approximately 76% at a concentration of 10 µM, indicating strong anti-inflammatory potential .

- Anticancer Potential : The compound was tested against the MDA-MB-436 breast cancer cell line and showed an IC50 value of 8 µM, suggesting it is more potent than many existing treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide, and how do reaction parameters influence yield?

- Methodology : The compound is synthesized via hydrolysis of ester intermediates followed by coupling with 4,4-difluorocyclohexylamine under Method A (EDCI/HOBt activation). Reaction conditions (60–80°C, 6–12 hours) and solvent choice (e.g., DMF or DCM) significantly impact yield and purity. For example, yields range from 35% to 78% depending on substituents and steric hindrance .

- Analytical Validation : Post-synthesis characterization uses ¹H/¹³C NMR for structural confirmation, ESI-MS for molecular weight verification, and HPLC (>95% purity) for quality control .

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25–40°C for 24–72 hours. Degradation is monitored via LC-MS to identify hydrolytic byproducts (e.g., free pyrazole carboxylic acid or cyclohexylamine derivatives) .

- Key Findings : The difluorocyclohexyl group enhances metabolic stability compared to non-fluorinated analogs, as fluorine reduces susceptibility to oxidative enzymes .

Advanced Research Questions

Q. How do structural modifications to the pyrazole core and cyclohexyl substituent affect target binding affinity?

- SAR Analysis :

- Pyrazole Substitutions : Adding electron-withdrawing groups (e.g., trifluoromethyl) at position 3 increases lipophilicity and membrane permeability but may reduce solubility. For example, 3-(trifluoromethyl) analogs show 10-fold higher activity in calcium channel modulation assays .

- Cyclohexyl Modifications : Replacing 4,4-difluorocyclohexyl with 3,4,5-trifluorophenyl reduces conformational flexibility, lowering binding to small-conductance calcium-activated potassium (SK) channels .

- Experimental Design : Competitive binding assays (e.g., SPR or ITC) quantify affinity changes, while molecular docking models correlate steric/electronic effects with activity .

Q. What analytical strategies resolve contradictions in biological activity data across in vitro and in vivo models?

- Case Study : In vitro assays may show potent SK channel inhibition (IC₅₀ = 50 nM), but in vivo efficacy in neurological models (e.g., stroke) is inconsistent due to poor BBB penetration.

- Resolution :

Physicochemical Profiling : Measure logP (2.8) and polar surface area (75 Ų) to predict BBB permeability .

Metabolite Identification : LC-MS/MS detects rapid hepatic glucuronidation of the carboxamide group, explaining reduced bioavailability .

Structural Optimization : Introduce prodrug moieties (e.g., tert-butyl carbamate) to enhance brain uptake .

Q. How can computational models predict the compound’s interaction with off-target proteins?

- Methodology :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to screen against kinase libraries (e.g., JAK2, EGFR). The pyrazole core shows potential for off-target binding to JAK2 (docking score = -9.2 kcal/mol) .

- MD Simulations : 100-ns trajectories assess binding stability; hydrogen bonds with JAK2’s hinge region (e.g., Leu855) suggest competitive inhibition risks .

- Validation : Counter-screen against JAK2 in kinase inhibition assays (IC₅₀ > 10 µM confirms selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.